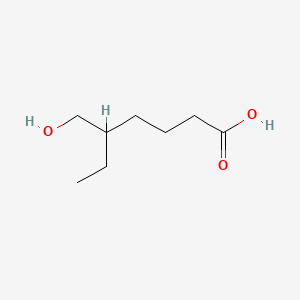

5-(Hydroxymethyl)heptanoic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming organic compounds with multiple functional groups. The compound's name reflects its fundamental structure as a heptanoic acid backbone with a hydroxymethyl substituent at the fifth carbon position. The systematic naming convention begins with the identification of the longest carbon chain, which consists of seven carbons forming the heptanoic acid base structure. The carboxylic acid functional group takes precedence in the naming hierarchy, establishing the parent chain designation as heptanoic acid.

The hydroxymethyl substituent represents a secondary functional group that modifies the base structure, requiring specific positional notation in the systematic name. According to International Union of Pure and Applied Chemistry rules, the numbering system begins from the carbon bearing the carboxylic acid group, designated as carbon one, and proceeds through the chain to identify the substitution pattern. The hydroxymethyl group (-CH₂OH) attached to the fifth carbon of the heptanoic acid chain creates the complete systematic name: this compound.

This nomenclature approach ensures unambiguous identification of the compound's structure, distinguishing it from other possible isomers or related compounds. The parenthetical notation for the hydroxymethyl group indicates that this substituent is attached as a side chain rather than being incorporated into the main carbon skeleton. The systematic naming convention also provides clear guidance for synthetic chemists and researchers working with this compound, enabling precise communication about its chemical structure and properties.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is established as C₈H₁₆O₃, representing a composition of eight carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. This molecular formula reflects the compound's structure, which incorporates both carboxylic acid and hydroxyl functional groups within an eight-carbon framework. The structural arrangement demonstrates how the basic heptanoic acid backbone (C₇H₁₄O₂) is modified by the addition of a hydroxymethyl group (CH₂O), resulting in the expanded molecular formula.

Structural isomerism possibilities for compounds with the molecular formula C₈H₁₆O₃ are extensive, as various arrangements of carbon chains and functional group positions can produce different constitutional isomers. The specific structural arrangement of this compound represents one particular isomeric form among numerous theoretical possibilities. Alternative isomeric arrangements could include different positioning of the hydroxyl group along the carbon chain, branching patterns in the carbon skeleton, or alternative functional group combinations that maintain the same molecular formula.

The compound's structural characteristics can be analyzed through comparison with related isomers. For instance, examination of other hydroxylated heptanoic acid derivatives reveals different substitution patterns that produce distinct chemical and physical properties. The research literature documents several related compounds, including 5-hydroxyheptanoic acid (C₇H₁₄O₃) and 4-hydroxy-5-methylheptanoic acid (C₈H₁₆O₃), which demonstrate how molecular formula similarities can mask significant structural differences. These comparisons highlight the importance of precise structural identification in distinguishing between isomeric compounds.

| Compound Name | Molecular Formula | Key Structural Features | Chemical Abstract Service Number |

|---|---|---|---|

| This compound | C₈H₁₆O₃ | Hydroxymethyl group at position 5 | 86476-35-9 |

| 5-Hydroxyheptanoic acid | C₇H₁₄O₃ | Hydroxyl group at position 5 | 13730-52-4 |

| 4-Hydroxy-5-methylheptanoic acid | C₈H₁₆O₃ | Hydroxyl at position 4, methyl at position 5 | Not specified |

| 5-Methylheptanoic acid | C₈H₁₆O₂ | Methyl group at position 5 | 1070-68-4 |

Properties

IUPAC Name |

5-(hydroxymethyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-7(6-9)4-3-5-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVVDZINAQAKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)heptanoic acid can be achieved through several methods. One common approach involves the hydroxymethylation of heptanoic acid. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a basic catalyst. The reaction conditions often include an aqueous medium and a temperature range of 60-80°C to facilitate the addition of the hydroxymethyl group to the heptanoic acid backbone.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to enhance yield and selectivity. Catalysts such as metal oxides or supported metal catalysts can be used to optimize the reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)heptanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 5-carboxyheptanoic acid.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 5-(hydroxymethyl)heptanol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

Oxidation: 5-Carboxyheptanoic acid

Reduction: 5-(Hydroxymethyl)heptanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(Hydroxymethyl)heptanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.

Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)heptanoic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in metabolic pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Hydroxy-Substituted Heptanoic Acids

(5S)-5-Hydroxyheptanoic Acid

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.186 g/mol

- Key Features : A hydroxy (-OH) group at C5 instead of a hydroxymethyl group. The stereocenter at C5 (S-configuration) influences its biological interactions .

- Applications : Used in studies of chiral synthesis and enzymatic specificity.

7-Hydroxy-5-heptenoic Acid

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.168 g/mol

- Key Features: Contains a double bond at C5-C6 and a hydroxy group at C5.

Methyl-Substituted Analogues

6-Methyl-5-heptenoic Acid

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.198 g/mol

- Key Features: A methyl group at C6 and a double bond at C5-C4. This structure enhances hydrophobicity compared to 5-(hydroxymethyl)heptanoic acid .

- Applications : Investigated in flavor chemistry due to its lactone derivatives.

5-(Hydroxymethyl)-2,6-dimethyl-6-heptenoic Acid

Pharmaceutical Derivatives

Atorvastatin (Lipitor®)

- Relevance: Contains a heptanoic acid side chain modified with fluorophenyl and pyrrole groups.

- Mechanism: Inhibits HMG-CoA reductase, demonstrating the pharmacological utility of heptanoic acid-based structures.

Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | C₈H₁₆O₃ | ~160.21 | Not reported | Moderate in water |

| Heptanoic acid | C₇H₁₄O₂ | 130.185 | 223–225 | Low in water |

| (5S)-5-Hydroxyheptanoic acid | C₇H₁₄O₃ | 146.186 | Not reported | High in polar solvents |

| 6-Methyl-5-heptenoic acid | C₈H₁₄O₂ | 142.198 | ~210 | Low in water |

Note: Data derived from NIST standards , biodegradation studies , and synthetic chemistry reports .

Biological Activity

5-(Hydroxymethyl)heptanoic acid (5-HMHA) is a medium-chain fatty acid that has gained attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of 5-HMHA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

5-HMHA is characterized by its hydroxymethyl group at the fifth carbon of the heptanoic acid chain. Its molecular formula is , and it belongs to the class of fatty acids known for their diverse biological roles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-HMHA. In vitro tests have demonstrated its effectiveness against various pathogens:

- Bacterial Inhibition : 5-HMHA exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 50 µg/mL.

- Fungal Activity : The compound also shows antifungal properties, particularly against Candida albicans, with an IC50 value of 40 µg/mL.

| Pathogen | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 50 | - |

| Bacillus subtilis | 50 | - |

| Candida albicans | - | 40 |

Antitumor Effects

5-HMHA has been investigated for its anticancer properties. A study focused on its effects on human cancer cell lines revealed:

- Cytotoxicity : The compound demonstrated cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values were determined to be 30 µg/mL for HeLa cells and 25 µg/mL for MCF-7 cells.

- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways. Increased expression levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were observed in treated cells.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 30 | Apoptosis via caspase activation |

| MCF-7 | 25 | Apoptosis via caspase activation |

Case Studies

- Study on Antimicrobial Activity : A recent publication assessed the antimicrobial efficacy of various fatty acids, including 5-HMHA. Results indicated that 5-HMHA had comparable activity to established antibiotics against certain strains, suggesting its potential use as a natural preservative in food products .

- Antitumor Research : In a controlled laboratory setting, researchers evaluated the effects of 5-HMHA on tumor growth in xenograft models. The results showed a significant reduction in tumor size when treated with 5-HMHA compared to control groups, indicating its promise as a chemotherapeutic agent .

Q & A

Q. What are the recommended analytical techniques for characterizing 5-(Hydroxymethyl)heptanoic acid in complex biological matrices?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For quantification in biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) with reverse-phase C18 columns and electrospray ionization (ESI) in negative ion mode is recommended. Internal standards like deuterated analogs (e.g., d₃-5-(Hydroxymethyl)heptanoic acid) improve accuracy . Gas Chromatography (GC) with derivatization (e.g., silylation) may also be used for volatile derivatives.

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines for hydroxy acids:

- Use flame-resistant lab coats, nitrile gloves, and safety goggles (PPE).

- Store in airtight containers away from ignition sources (flammability class 2).

- In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing .

Q. What synthetic routes are feasible for producing this compound?

- Methodological Answer : One approach involves oxidation of 5-(Hydroxymethyl)heptanol using Jones reagent (CrO₃ in H₂SO₄) or milder alternatives like TEMPO/NaClO for selective carboxyl group formation. Alternatively, enzymatic catalysis (e.g., lipases) under aqueous conditions may reduce side reactions. Purification via recrystallization or flash chromatography (silica gel, ethyl acetate/hexane eluent) is typical .

Advanced Research Questions

Q. How does this compound interact with metabolic pathways in mammalian systems?

- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) combined with metabolomics can track its incorporation into lipid biosynthesis or β-oxidation pathways. In vitro assays using hepatocyte cultures and LC-MS/MS reveal dose-dependent effects on acyl-CoA synthetase activity. Recent studies suggest it may act as a peroxisome proliferator-activated receptor (PPAR) modulator, requiring gene expression profiling (qPCR, RNA-seq) for validation .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Batch Variability : Use orthogonal purity assays (HPLC, Karl Fischer titration) to confirm compound integrity.

- Cell Line Specificity : Compare activity across multiple cell lines (e.g., HEK293, HepG2) with controlled passage numbers.

- Dose-Response Curves : Employ Hill slope analysis to differentiate true bioactivity from off-target effects.

- Meta-Analysis : Follow COSMOS-E guidelines to systematically evaluate heterogeneous datasets, focusing on confounders like solvent choice (DMSO vs. ethanol) .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate logP (partition coefficient) and pKa. Molecular dynamics simulations assess membrane permeability (e.g., POPC bilayers). Tools like ChemRTP predict solubility and hydrogen-bonding capacity, though experimental validation via shake-flask assays is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.